![molecular formula C9H14N2OS B12921585 2-[(3-Methylbutyl)sulfanyl]pyrimidin-4(3H)-one CAS No. 62459-03-4](/img/structure/B12921585.png)
2-[(3-Methylbutyl)sulfanyl]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Isopentylthio)pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing aromatic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopentylthio)pyrimidin-4(1H)-one typically involves the reaction of pyrimidin-4(1H)-one with isopentylthiol under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrimidin-4(1H)-one, followed by the addition of isopentylthiol. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of 2-(Isopentylthio)pyrimidin-4(1H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration can further improve the scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Isopentylthio)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the isopentylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the isopentylthio group, yielding pyrimidin-4(1H)-one.
Substitution: The isopentylthio group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrimidin-4(1H)-one.
Substitution: Various substituted pyrimidin-4(1H)-one derivatives.
Aplicaciones Científicas De Investigación
2-(Isopentylthio)pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for its anticancer and antiviral properties.
Industry: Utilized in the development of agrochemicals and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-(Isopentylthio)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, the compound may exert its effects by interfering with DNA replication and repair mechanisms, leading to cell cycle arrest and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
2-Thioxodihydropyrido[2,3-d]pyrimidine: Known for its broad-spectrum antibacterial and antifungal activities.
Thieno[2,3-d]pyrimidin-4(3H)-ones: Studied for their potential as antitubercular agents.
Pyrazolo[3,4-d]pyrimidine: Investigated for its anticancer properties.
Uniqueness
2-(Isopentylthio)pyrimidin-4(1H)-one stands out due to the presence of the isopentylthio group, which imparts unique chemical properties and enhances its potential biological activities. This structural feature differentiates it from other pyrimidine derivatives and contributes to its versatility in various applications .
Propiedades
Número CAS |
62459-03-4 |
|---|---|
Fórmula molecular |
C9H14N2OS |
Peso molecular |
198.29 g/mol |
Nombre IUPAC |
2-(3-methylbutylsulfanyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H14N2OS/c1-7(2)4-6-13-9-10-5-3-8(12)11-9/h3,5,7H,4,6H2,1-2H3,(H,10,11,12) |
Clave InChI |
OSCYRJGKAGNLAQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCSC1=NC=CC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


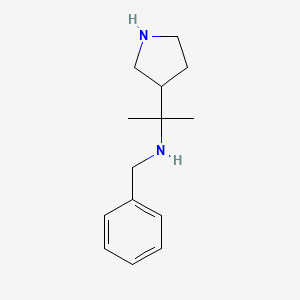
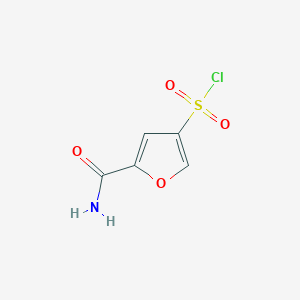

![6-{[(4-Bromophenyl)methyl]sulfanyl}-9-propyl-9H-purin-2-amine](/img/structure/B12921529.png)
![5-Phenyl-4-(piperidin-1-yl)-5h-indeno[1,2-d]pyrimidine](/img/structure/B12921533.png)
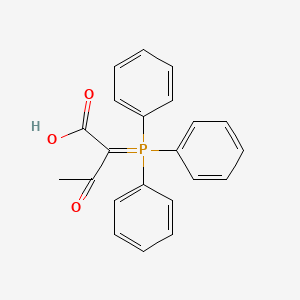
![(E)-N-[3-(4,6-Dichloropyrimidin-2-yl)phenyl]-1-phenylmethanimine](/img/structure/B12921555.png)
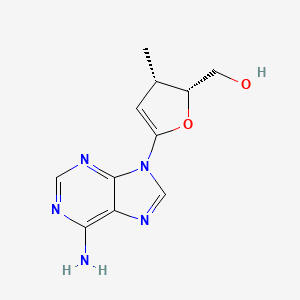
![N-(Cyclohexylmethyl)-N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12921569.png)

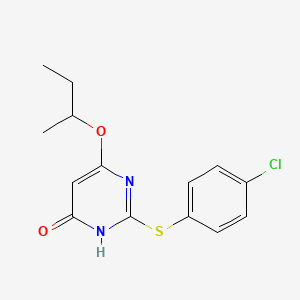

![5-(Dimethylamino)-1,3-dimethyl-1,10a-dihydro-2H-pyrido[1,2-a]pyrimido[4,5-d]pyrimidine-2,4(3H)-dione](/img/structure/B12921586.png)
![Isothiazolo[3,4-d]pyrimidin-3-amine, 6-(methylthio)-](/img/structure/B12921588.png)
